

Summary of IVIVC Studies for Novel Enalapril Formulations

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Compound Focus: Enalapril Maleate

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The following table consolidates quantitative data and methodologies from recent research on **Enalapril Maleate** formulations, highlighting the correlation between *in vitro* tests and *in vivo* outcomes.

Formulation Type	Key In Vitro Data	In Vivo Model & Key Results	IVIVC Outcome	Reference
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| **Nanoproniosomal Gel (EMNP7)** | **24h Cumulative Permeation:** 89.72% **Release Kinetics:** Zero-order, Non-Fickian diffusion | **Model:** Hypertensive Albino Wistar Rats **Relative Bioavailability:** ~189x higher than oral tablets **Efficacy:** Restored blood pressure to normal range | Successful correlation confirmed; *in vitro* data predicted *in vivo* conditions | [1] | | **Mucoadhesive Microspheres (Optimized Batch)** | **12h Drug Release:** 89.26% **Encapsulation Efficiency:** Up to 85.22% | **Model:** Animal model (unspecified) **Pharmacokinetics:** Cmax: 75.39 µg/ml, Tmax: 8h, t½: 10h **Efficacy:** Effectively reduced blood pressure | Formulation provided controlled release, supporting IVIVC principles | [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a more detailed look at the critical methodological steps involved.

Study on Nanoproniosomal Gels [1]

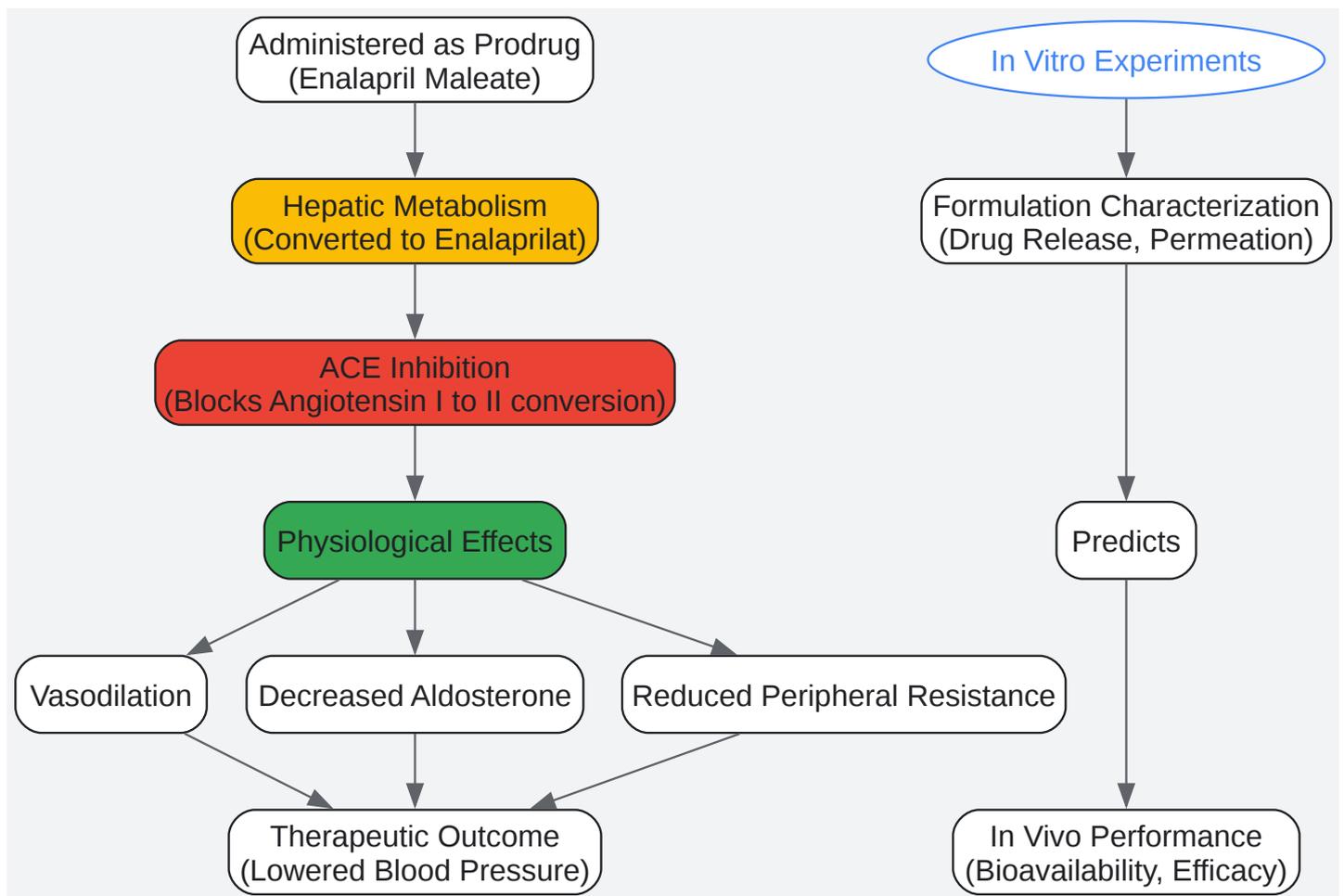
- **Formulation Preparation:** Nanoproniosomal gels were synthesized using the **coacervation phase separation method**. Key components included the drug (**Enalapril Maleate**), lecithin, cholesterol, and various non-ionic surfactants.
- **In Vitro Characterization:**
 - **Permeation Study:** Conducted using albino rat skin over 24 hours to determine the cumulative amount of drug that permeated.
 - **Release Kinetics:** The release data was fitted to various mathematical models to understand the drug release mechanism.
- **In Vivo Evaluation:**
 - **Animal Model:** Hypertensive Albino Wistar Rats.
 - **Pharmacokinetic Analysis:** The formulation (EMNP7) was administered, and blood samples were analyzed to determine key parameters like AUC (Area Under the Curve), which is crucial for calculating relative bioavailability compared to a standard oral tablet.
 - **Antihypertensive Activity:** Blood pressure was monitored to confirm the pharmacological efficacy of the formulation.

Study on Mucoadhesive Microspheres [2]

- **Formulation Preparation:** Microspheres were developed using an **ionic gelation method** and systematically optimized via a **Central Composite Design (CCD)**. The formulation used varied combinations of mucoadhesive polymers.
- **In Vitro Characterization:**
 - **Particle Size & Encapsulation:** Analyzed for particle size (389.2 - 850 μm) and drug entrapment efficiency.
 - **Drug Release Study:** Conducted in a dissolution apparatus, with samples analyzed to determine the percentage of drug released over 12 hours.
 - **Ex Vivo Mucoadhesion:** The strength of mucoadhesion was tested on mucosal tissue to ensure the formulation would adhere and release the drug at the target site.
- **In Vivo Evaluation:**
 - **Pharmacokinetic Study:** The optimized formulation was administered to an animal model, and blood samples were taken at different time points to measure drug concentration. This data was used to plot a concentration-time curve and calculate C_{max} , T_{max} , and elimination half-life ($t_{1/2}$).

Mechanism of Action and Experimental Workflow

To fully contextualize IVIVC, it is essential to understand the drug's mechanism of action and how in vitro experiments relate to in vivo outcomes. The following diagram illustrates the pharmacological pathway of Enalapril and the logical flow of an IVIVC study.



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The diagram above illustrates two parallel flows:

- **The Drug's Mechanism (Left):** Enalapril is a prodrug that is metabolized in the liver to its active form, Enalaprilat [3] [4]. Enalaprilat works by inhibiting the Angiotensin-Converting Enzyme (ACE), which blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II [3] [4]. This

leads to vasodilation, reduced aldosterone secretion, and a drop in total peripheral resistance, ultimately lowering blood pressure [3] [5].

- **The IVIVC Workflow (Right):** The goal of IVIVC studies is to demonstrate that *in vitro* experiments (e.g., measuring drug release rate from a formulation) can reliably predict the formulation's *in vivo* performance (e.g., its bioavailability and blood pressure-lowering effect in an animal model) [1] [2].

Interpretation and Research Implications

The presented data indicates significant progress in developing advanced delivery systems for **Enalapril Maleate**.

- **Enhanced Bioavailability:** The nanoproniosomal gel showed a dramatic (~189-fold) increase in bioavailability compared to a standard tablet, which its *in vitro* permeation profile successfully predicted [1]. This is a robust demonstration of IVIVC.
- **Sustained Release Profiles:** Both studies achieved sustained drug release over extended periods (12-24 hours), which was correlated with positive *in vivo* pharmacokinetic and pharmacodynamic outcomes [1] [2]. This supports the use of these formulations for once-daily dosing, improving patient compliance.

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